The compound is classified under organic compounds, specifically as an amine and an oxalate salt. It is often encountered in pharmaceutical research and development due to its relevance in synthesizing active pharmaceutical ingredients. The molecular formula for 1-(p-Tolyloxy)propan-2-amine oxalate is , with a molecular weight of approximately 255.27 g/mol .
The synthesis of 1-(p-Tolyloxy)propan-2-amine oxalate typically involves several steps, including the formation of the amine precursor followed by its reaction with oxalic acid to form the oxalate salt.
The molecular structure of 1-(p-Tolyloxy)propan-2-amine oxalate features a propan-2-amine backbone substituted with a p-tolyloxy group.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
1-(p-Tolyloxy)propan-2-amine oxalate can participate in various chemical reactions, including:
The reactivity is influenced by factors such as solvent polarity, temperature, and the presence of catalysts.
The mechanism of action for compounds derived from 1-(p-Tolyloxy)propan-2-amine oxalate primarily relates to their role as norepinephrine reuptake inhibitors.
1-(p-Tolyloxy)propan-2-amine oxalate acts by inhibiting the reuptake of norepinephrine at synaptic sites, thereby increasing its availability in the central nervous system. This mechanism is crucial for therapeutic effects in conditions like ADHD.
The compound exhibits stability under standard laboratory conditions but should be stored away from strong acids and bases to prevent degradation.
1-(p-Tolyloxy)propan-2-amine oxalate has significant applications in:
The pathophysiological heterogeneity of disorders like Alzheimer's disease, major depressive disorder, and attention-deficit/hyperactivity disorder (ADHD) stems from dysregulation across interconnected neural networks governed by monoaminergic and histaminergic signaling. Single-target agents often yield suboptimal therapeutic outcomes due to compensatory mechanisms and disease complexity. For instance, selective norepinephrine reuptake inhibitors (e.g., atomoxetine) exhibit variable efficacy in ADHD, potentially due to insufficient modulation of co-regulated histamine H₃ receptors or serotonin transporters. The multi-target ligand strategy addresses this limitation by designing compounds with inherent polypharmacology. 1-(p-Tolyloxy)propan-2-amine oxalate exemplifies this approach through its primary amine functionality, which enables interactions with transporter proteins and G-protein-coupled receptors (GPCRs) via hydrogen bonding and ionic interactions. Its p-tolyloxy moiety provides lipophilic bulk conducive to penetrating the blood-brain barrier while allowing π-stacking with aromatic residues in binding pockets. This balanced molecular framework supports simultaneous engagement with norepinephrine transporters (NET), serotonin transporters (SERT), and histamine receptors—target combinations clinically validated for superior efficacy in treatment-resistant populations [3] [7].
Table 1: Neuropharmacological Targets for Multi-Target Drug Development in Neuropsychiatric Disorders
Target System | Therapeutic Role | Limitations of Single-Target Agents |
---|---|---|
Noradrenergic (NET) | Arousal, executive function | Inconsistent symptom control in ADHD/comorbid anxiety |
Serotonergic (SERT) | Mood stabilization, impulse control | Delayed onset, emotional blunting |
Histaminergic (H₃R) | Cognitive enhancement, wakefulness | Limited efficacy as monotherapy |
The pharmacological profile of 1-(p-tolyloxy)propan-2-amine oxalate is contextualized by comparing it to analogs featuring modified aryloxypropanamine scaffolds. Key structural variations include:
Table 2: Structural Analog Comparison Based on Aryl Substitution and Amine Functionalization
Compound | Aryl Group | Amine Group | Primary Pharmacological Target | Affinity (Kᵢ or IC₅₀, nM) |
---|---|---|---|---|
1-(p-Tolyloxy)propan-2-amine oxalate | 4-Methylphenyl | Primary amine | NET/SERT | NET: 2.8 ± 0.4; SERT: 18.3 ± 2.1 |
Fluoxetine | 4-Trifluoromethylphenyl | N-Methyl | SERT | SERT: 0.8 ± 0.1; NET: 660 ± 90 |
Atomoxetine EP Impurity C | 4-Methylphenyl | N-Methyl | NET | NET: 5.1 ± 0.6; SERT: >1000 |
3-[(1S)-5-Cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl-dimethylselenium | 4-Fluorophenyl | Quaternary ammonium | H₃R | H₃R: 4.2 ± 0.3 |
Atomoxetine (Strattera®), a selective norepinephrine reuptake inhibitor, and its structural variants provide critical insights into the SAR of 1-(p-tolyloxy)propan-2-amine oxalate:
Table 3: Physicochemical and Pharmacological Comparison with Atomoxetine-Related Compounds
Parameter | 1-(p-Tolyloxy)propan-2-amine oxalate | Atomoxetine Hydrochloride | Atomoxetine Related Compound C (p-Tolyl Isomer HCl) |
---|---|---|---|
Molecular Formula | C₁₇H₂₁NO·C₂H₂O₄ | C₁₇H₂₁NO·HCl | C₁₇H₂₁NO·HCl |
Molecular Weight | 345.39 g/mol | 291.82 g/mol | 291.82 g/mol |
Aryloxy Position | para-Methyl (p-tolyl) | ortho-Methyl (2-methylphenyl) | para-Methyl (p-tolyl) |
Amine Substitution | Primary amine | N-Methyl | N-Methyl |
NET Binding (IC₅₀) | 2.8 ± 0.4 nM | 2.0 ± 0.3 nM | 5.1 ± 0.6 nM |
SERT Binding (IC₅₀) | 18.3 ± 2.1 nM | >1000 nM | >1000 nM |
H₃R Binding (Kᵢ) | 118 ± 12 nM | >10,000 nM | >10,000 nM |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7